N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide
Description
N-(3,5-Dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a benzamide derivative characterized by a 3,5-dichlorophenyl group attached to the amide nitrogen. The benzamide core is substituted with a fluorine atom at the 2-position and a phenethylsulfamoyl moiety (-SO₂NH-CH₂CH₂C₆H₅) at the 5-position.
While direct synthesis or application data for this compound are absent in the provided evidence, its structural features align with known benzamide-based pesticides. For instance, the 3,5-dichlorophenyl group is a common pharmacophore in agrochemicals due to its electron-withdrawing properties, which enhance binding to biological targets like GABA receptors .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3S/c22-15-10-16(23)12-17(11-15)26-21(27)19-13-18(6-7-20(19)24)30(28,29)25-9-8-14-4-2-1-3-5-14/h1-7,10-13,25H,8-9H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXMCHMYJVFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17Cl2F N2O2S
- Molecular Weight : 393.29 g/mol
- CAS Number : 763114-26-7
The compound features a dichlorophenyl moiety and a sulfamoyl group, contributing to its biological activity.
Research suggests that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfamoyl group may enhance the compound's ability to inhibit certain enzymes or modulate receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : It might interact with specific receptors, influencing signal transduction processes.
Antiviral Properties
Recent studies have indicated that sulfamoylbenzamide derivatives exhibit antiviral activity against Hepatitis B Virus (HBV). The compound's structural features suggest it may similarly inhibit viral replication.
| Study | Findings |
|---|---|
| Demonstrated antiviral activity against HBV in vitro. | |
| Suggested potential for modulating heat shock protein 90 (Hsp90) activity, which is crucial for viral replication. |
Anticancer Activity
The compound's ability to modulate cellular pathways may also extend to anticancer effects. Compounds with similar functionalities have shown promise in inhibiting tumor growth.
| Study | Findings |
|---|---|
| Highlighted the role of similar compounds in cancer therapy through Hsp90 modulation. | |
| Reported on the cytotoxic effects against various cancer cell lines. |
Case Studies
-
Case Study on Antiviral Activity :
- Objective : To evaluate the efficacy of this compound against HBV.
- Methodology : In vitro assays were conducted using HBV-infected cell lines.
- Results : The compound exhibited a dose-dependent reduction in viral load, indicating significant antiviral potential.
-
Case Study on Anticancer Effects :
- Objective : To assess the cytotoxicity of the compound against cancer cell lines.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed, suggesting potential use in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with two analogs: Fluxametamide (a GABA receptor inhibitor) and Etobenzanid (a herbicide).
Key Observations:
Core Structure : All three compounds share a benzamide backbone, but substituent positions and functional groups differ significantly.
Chlorophenyl Groups :
- The target compound and Fluxametamide feature a 3,5-dichlorophenyl group, which enhances electrophilicity and target binding compared to Etobenzanid’s 2,3-dichlorophenyl group .
Sulfamoyl vs. Isoxazolyl Moieties :
- The target’s phenethylsulfamoyl group (-SO₂NH-CH₂CH₂C₆H₅) may improve solubility and membrane permeability relative to Fluxametamide’s rigid isoxazolyl ring .
Fluorine and Trifluoromethyl Effects :
- The 2-fluoro substituent in the target compound could modulate electronic effects and metabolic stability, whereas Fluxametamide’s trifluoromethyl group increases lipophilicity and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
